6-Ethyl-2-methylquinoline
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Overview
Description
6-Ethyl-2-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of nitrogen in the quinoline ring imparts unique chemical properties, making these compounds valuable in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an enolisable ketone under acidic or basic conditions . Another method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. For instance, microwave irradiation and ultrasound-promoted synthesis have been explored for their ability to provide cleaner and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-methylquinoline undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation using palladium on carbon can reduce quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Concentrated nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
6-Ethyl-2-methylquinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In antimalarial applications, quinoline derivatives interfere with the heme detoxification process in the malaria parasite .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of applications in medicinal and industrial chemistry.
2-Methylquinoline: Similar in structure but lacks the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity.
6-Chloro-2-methylquinoline:
Uniqueness: 6-Ethyl-2-methylquinoline is unique due to the presence of both ethyl and methyl groups, which can enhance its lipophilicity and potentially improve its biological activity compared to other quinoline derivatives .
Properties
CAS No. |
75403-23-5 |
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Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
6-ethyl-2-methylquinoline |
InChI |
InChI=1S/C12H13N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h4-8H,3H2,1-2H3 |
InChI Key |
RJDKHMUUFKNIBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2)C |
Origin of Product |
United States |
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